molecular formula C17H17NO3 B1337112 Ketorolac ethyl ester CAS No. 108061-03-6

Ketorolac ethyl ester

Cat. No.: B1337112
CAS No.: 108061-03-6
M. Wt: 283.32 g/mol
InChI Key: ZXHMVDVCMQIUCB-UHFFFAOYSA-N
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Description

Ketorolac ethyl ester is a derivative of ketorolac, a nonsteroidal anti-inflammatory drug (NSAID) used for its potent analgesic and anti-inflammatory properties. This compound is synthesized to enhance the transdermal delivery of ketorolac, improving its bioavailability and reducing gastrointestinal side effects associated with oral administration .

Mechanism of Action

Target of Action

Ketorolac ethyl ester, like its parent compound ketorolac, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

This compound acts by inhibiting the cyclooxygenase enzymes . This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators . Although ketorolac is non-selective and inhibits both COX-1 and COX-2 enzymes, its clinical efficacy is primarily derived from its COX-2 inhibition .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, this compound prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in prostaglandin levels, leading to reduced inflammation and pain .

Pharmacokinetics

Ketorolac is known to have high bioavailability when administered orally, intramuscularly, or intravenously . It is metabolized in the liver and has an elimination half-life of 3.5 to 9.2 hours in young adults and 4.7 to 8.6 hours in the elderly . The majority of the drug is excreted via the kidneys .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain . By inhibiting the production of prostaglandins, this compound decreases the inflammatory response, which in turn reduces pain . This makes it a useful tool for managing moderate to severe pain, including postoperative pain, rheumatoid arthritis, osteoarthritis, and other conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by the pH of the environment, the presence of food in the stomach, and individual patient factors such as age, renal function, and liver function

Biochemical Analysis

Biochemical Properties

Ketorolac Ethyl Ester, like its parent compound, is believed to inhibit the synthesis of prostaglandins by blocking the enzyme cyclooxygenase (COX) . This interaction with COX is central to its biochemical activity.

Cellular Effects

The inhibition of prostaglandin synthesis by this compound can have a variety of effects on cellular processes. Prostaglandins play key roles in inflammation, pain sensation, and fever, so blocking their production can have significant effects on these processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the COX enzyme, inhibiting its activity and thereby reducing the production of prostaglandins . This can lead to changes in gene expression related to inflammation and pain sensation.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. For example, its degradation products have been found to have improved physicochemical properties and binding affinity .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Ketorolac, given their structural similarity. Ketorolac is metabolized primarily by the liver, and it is likely that similar enzymes and cofactors are involved in the metabolism of this compound .

Transport and Distribution

Given its intended use for transdermal delivery, it is likely that it can penetrate the skin and reach underlying tissues .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the vicinity of COX enzymes, which are located in the endoplasmic reticulum and nuclear envelope .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ketorolac ethyl ester can be synthesized through esterification of ketorolac with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating ketorolac and ethanol under reflux conditions to form the ester . Another method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) and 4-pyrrolidinopyridine as catalysts to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The reaction mixture is then subjected to purification steps such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ketorolac ethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions

    Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield ketorolac and ethanol.

    Oxidation and Reduction: These reactions are less common for this compound but can be carried out using appropriate oxidizing or reducing agents under controlled conditions.

Major Products

The primary product of hydrolysis is ketorolac, which retains the pharmacological properties of the parent compound. Other reactions may yield various intermediates and by-products depending on the specific reagents and conditions used .

Scientific Research Applications

Ketorolac ethyl ester has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ketorolac ethyl ester is unique in its ability to enhance the transdermal delivery of ketorolac, providing a non-invasive route of administration that bypasses the gastrointestinal tract. This reduces the risk of gastrointestinal side effects and improves patient compliance .

Properties

IUPAC Name

ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-21-17(20)13-10-11-18-14(13)8-9-15(18)16(19)12-6-4-3-5-7-12/h3-9,13H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHMVDVCMQIUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN2C1=CC=C2C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331574
Record name ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108061-03-6
Record name Ketorolac ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108061036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KETOROLAC ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U58BH6ZA9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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